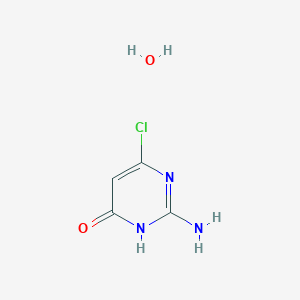

2-Amino-6-chloropyrimidin-4-ol hydrate

Description

The exact mass of the compound 2-Amino-6-chloropyrimidin-4-ol hydrate is 163.0148541 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-6-chloropyrimidin-4-ol hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-chloropyrimidin-4-ol hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-4-chloro-1H-pyrimidin-6-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O.H2O/c5-2-1-3(9)8-4(6)7-2;/h1H,(H3,6,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQIJULVUFJCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512753 | |

| Record name | 2-Amino-6-chloropyrimidin-4(1H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410530-71-1, 1194-21-4, 206658-81-3 | |

| Record name | 2-Amino-6-chloropyrimidin-4(1H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-chloropyrimidin-4-ol hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-6-chloropyrimidin-4-ol hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-6-chloropyrimidin-4-ol hydrate chemical properties

An In-depth Technical Guide to 2-Amino-6-chloropyrimidin-4-ol Hydrate: Properties, Reactivity, and Applications

Introduction

2-Amino-6-chloropyrimidin-4-ol hydrate is a substituted pyrimidine derivative that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. As a functionalized heterocycle, it possesses multiple reactive sites, rendering it a versatile building block for drug discovery and agrochemical development. Its structure is foundational for various therapeutic agents, including kinase inhibitors and antiviral compounds.[1][2] This guide offers a comprehensive overview of its chemical properties, reactivity, and established applications, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

Chemical Structure and Identification

A key feature of 2-Amino-6-chloropyrimidin-4-ol is its existence in tautomeric forms: the pyrimidin-4-ol (enol) and the pyrimidin-4(3H)-one (keto) forms. This equilibrium is fundamental to its reactivity and interactions in biological systems.

Caption: Tautomeric equilibrium of 2-Amino-6-chloropyrimidine.

The compound is typically supplied as a hydrate, which can influence its solubility and handling characteristics.

Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 410530-71-1; 206658-81-3 | [3][4][5][6] |

| Molecular Formula | C₄H₆ClN₃O₂ (for hydrate) | [3][] |

| Molecular Weight | 163.56 g/mol (for hydrate) | [3][] |

| IUPAC Name | 2-amino-6-chloro-4(1H)-pyrimidinone hydrate | |

| InChI Key | KBQIJULVUFJCMD-UHFFFAOYSA-N | |

| Anhydrous CAS | 1194-21-4 | [8] |

Physicochemical Properties

The physical and chemical properties of 2-Amino-6-chloropyrimidin-4-ol hydrate are summarized below. These characteristics are essential for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| Appearance | White to light yellow or light orange powder/crystal | [8] |

| Melting Point | 252 °C (decomposes) (for anhydrous form) | [8] |

| Solubility | While specific data for the hydrate is limited, related aminopyrimidines show solubility in water and polar organic solvents like ethanol, methanol, and acetic acid.[9] The hydrate form is expected to have enhanced aqueous solubility. | [2][9] |

| Stability | Stable under normal storage conditions. | [10] |

Reactivity and Synthetic Utility

The synthetic value of 2-Amino-6-chloropyrimidin-4-ol hydrate stems from its distinct reactive sites. The pyrimidine ring is electron-deficient, a characteristic amplified by the electron-withdrawing chloro substituent. This electronic nature dictates its reactivity, primarily making the C6 position susceptible to nucleophilic attack.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C6 position is a good leaving group and the primary site for synthetic modification. It can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This SNAr reaction is the cornerstone of its utility as a scaffold in medicinal chemistry, allowing for the introduction of diverse functional groups to build libraries of compounds for biological screening.[11]

Caption: General scheme for SNAr reactions.

This reactivity is exploited in the synthesis of targeted therapies, such as Bruton's tyrosine kinase (Btk) inhibitors, where specific amine nucleophiles are coupled to the pyrimidine core to achieve high-affinity binding.[12]

Experimental Protocol: General Procedure for SNAr with an Amine

This protocol provides a representative, step-by-step methodology for the substitution of the C6-chloro group with a primary or secondary amine. Such procedures are foundational in the synthesis of novel pyrimidine derivatives.[11]

Workflow Diagram

Caption: Experimental workflow for a typical SNAr reaction.

Detailed Steps:

-

Reagent Preparation: To a microwave reaction vial or a round-bottom flask equipped with a magnetic stirrer and condenser, add 2-Amino-6-chloropyrimidin-4-ol hydrate (1.0 equivalent).

-

Solvent and Reagent Addition: Add a suitable solvent such as anhydrous propanol or DMF to dissolve or suspend the starting material. Add the desired amine (1.0-1.2 equivalents) followed by a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).

-

Expertise Note: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are often preferred to prevent side reactions.

-

-

Reaction Execution: Seal the vessel and heat the mixture. For conventional heating, refluxing at 80-120°C is common. For microwave-assisted synthesis, temperatures of 120-140°C for 15-30 minutes are often effective and can significantly reduce reaction times.[11]

-

Monitoring: Track the consumption of the starting material using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Trustworthiness Note: A self-validating protocol includes clear completion criteria. The reaction is deemed complete upon the disappearance of the limiting starting material as observed by LC-MS.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it may be the product or a salt. The mixture is typically concentrated under reduced pressure to remove the solvent. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove excess acid and salts, followed by a brine wash.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography or recrystallization to yield the pure substituted pyrimidine derivative.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure lab safety and maintain the integrity of the compound.

-

Hazard Identification: 2-Amino-6-chloropyrimidin-4-ol hydrate is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166 standards, and a lab coat.[10]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes. Ensure eyewash stations and safety showers are readily accessible.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] For long-term stability, storage at 4°C and protection from light is recommended.

Conclusion

2-Amino-6-chloropyrimidin-4-ol hydrate is a high-value chemical intermediate with a well-defined reactivity profile dominated by nucleophilic aromatic substitution. Its utility as a scaffold is proven in the synthesis of numerous compounds of interest in the pharmaceutical and agrochemical sectors. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.

References

-

Chemsrc. (2025). 2-Amino-6-chloropyrimidin-4-ol hydrate | CAS#:410530-71-1. [Link]

-

BuyersGuideChem. (n.d.). 2-Amino-4-chloro-6-hydroxypyrimidine | C4H4ClN3O. [Link]

-

Jubilant Ingrevia Limited. (n.d.). 2-Amino-6-chloropyridine Safety Data Sheet. [Link]

-

Autech Industry Co.,Limited. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. [Link]

-

PubChem - NIH. (n.d.). 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. [Link]

-

ResearchGate. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]

-

PubChem - NIH. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810. [Link]

- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

-

PubChem - NIH. (n.d.). 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522. [Link]

- Google Patents. (n.d.).

-

European Patent Office. (n.d.). EP 0569421 B1 - Process for the preparation of 2-amino-6-chloropurine and derivatives. [Link]

-

PubChem - NIH. (n.d.). 2-Amino-6-chloropurine | C5H4ClN5 | CID 5360349. [Link]

- Google Patents. (n.d.).

-

PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. [Link]

-

PubChem - NIH. (n.d.). 4-[(5-Amino-6-chloropyrimidin-4-yl)amino]-2-(hydroxymethyl)oxolan-3-ol | C9H13ClN4O3 | CID 429339. [Link]

-

PubChem - NIH. (n.d.). 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-6-chloropyrimidin-4-ol hydrate | CAS#:410530-71-1 | Chemsrc [chemsrc.com]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. chemical-label.com [chemical-label.com]

- 6. 206658-81-3 | 2-Amino-6-chloropyrimidin-4(1H)-one hydrate(1:x) - AiFChem [aifchem.com]

- 8. 2-Amino-4-chloro-6-hydroxypyrimidine | C4H4ClN3O - BuyersGuideChem [buyersguidechem.com]

- 9. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 10. fishersci.com [fishersci.com]

- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2015079417A1 - Novel amino pyrimidine derivatives - Google Patents [patents.google.com]

- 13. lgcstandards.com [lgcstandards.com]

An In-depth Technical Guide to 2-Amino-6-chloropyrimidin-4-ol Hydrate: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 2-Amino-6-chloropyrimidin-4-ol hydrate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role as a privileged scaffold in the design of targeted therapeutics, particularly kinase inhibitors.

Chemical Identity and Physicochemical Properties

2-Amino-6-chloropyrimidin-4-ol hydrate is a substituted pyrimidine that has garnered significant interest in medicinal chemistry. The presence of amino, chloro, and hydroxyl functional groups on the pyrimidine ring offers multiple reaction sites for chemical modification, making it a versatile precursor for the synthesis of complex bioactive molecules.

CAS Numbers: It is important to note that this compound is referenced in chemical databases and by suppliers under two primary CAS numbers: 206658-81-3 and 410530-71-1 . Both are used synonymously for the hydrate form of 2-Amino-6-chloropyrimidin-4-ol.

Tautomerism: A critical aspect of the chemistry of 2-Amino-6-chloropyrimidin-4-ol is its existence in different tautomeric forms. The pyrimidin-4-ol moiety can exist in equilibrium with its keto form, 2-Amino-6-chloro-3H-pyrimidin-4-one. Furthermore, the 2-amino group can potentially exist in an imino tautomeric form. The predominant tautomer in a given state (solid or in solution) can influence its reactivity and biological activity. Experimental and computational studies on similar isocytosine derivatives suggest that in aqueous solutions, the amino-oxo forms are generally more stable.[1][2]

Diagram 1: Tautomeric Forms of 2-Amino-6-chloropyrimidin-4-ol

Caption: Potential tautomeric equilibria of the title compound.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆ClN₃O₂ | [3] |

| Molecular Weight | 163.56 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [4] |

| IUPAC Name | 2-amino-6-chloropyrimidin-4-ol hydrate | [3] |

Synthesis and Manufacturing

The synthesis of 2-Amino-6-chloropyrimidin-4-ol hydrate can be achieved through several routes, typically starting from more readily available pyrimidine precursors. A common and logical approach involves the selective hydrolysis of a corresponding dichlorinated pyrimidine.

Recommended Synthetic Protocol: Selective Hydrolysis of 2-Amino-4,6-dichloropyrimidine

This protocol is based on the principles of nucleophilic aromatic substitution (SNAr), where the hydroxyl group selectively displaces one of the chlorine atoms. The C4 and C6 positions on the pyrimidine ring are electronically distinct, allowing for regioselective reactions.

Starting Material: 2-Amino-4,6-dichloropyrimidine (ADCP) Reagents: Sodium hydroxide (NaOH), Water, Acetone (optional, as a co-solvent).

Step-by-Step Procedure:

-

Dissolution: In a reaction vessel equipped with a stirrer and a condenser, suspend 2-Amino-4,6-dichloropyrimidine in water. A polar aprotic co-solvent like acetone may be used to improve solubility.[5]

-

Reaction: While stirring vigorously, slowly add a stoichiometric amount (one equivalent) of an aqueous solution of sodium hydroxide. The reaction is typically carried out at a controlled temperature, ranging from room temperature to a gentle reflux, to favor monosubstitution.[5][6]

-

Monitoring: The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the consumption of the starting material and to minimize the formation of the dihydroxy byproduct.

-

Work-up: Upon completion, cool the reaction mixture. Acidify the solution carefully with an acid (e.g., HCl) to a neutral or slightly acidic pH. This will precipitate the product.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum. The product is obtained as its hydrate. Further purification, if necessary, can be achieved by recrystallization.

Causality of Experimental Choices:

-

Stoichiometry Control: The use of one equivalent of NaOH is crucial for selectivity. An excess of base would lead to the formation of the undesired 2-amino-4,6-dihydroxypyrimidine.[3][7]

-

Temperature Control: Lower temperatures generally favor the kinetic product (monosubstitution), while higher temperatures can promote the thermodynamic product (disubstitution).

-

Solvent Choice: Water acts as both the solvent and the source of the nucleophile (hydroxide). Acetone can help to solubilize the starting material, facilitating a more homogeneous reaction.[5]

Caption: Typical hydrogen bonding of the 2-aminopyrimidine core with the kinase hinge.

This scaffold has been instrumental in the development of inhibitors for a range of kinases, including but not limited to:

-

Interleukin-1 receptor-associated kinase 4 (IRAK4): A key mediator in inflammatory signaling pathways. [8]* Cyclin-dependent kinases (CDKs): Regulators of the cell cycle, which are often dysregulated in cancer. [9]* Src family kinases: Involved in various cellular processes, including proliferation, differentiation, and survival. [10] The versatility of the 2-Amino-6-chloropyrimidin-4-ol scaffold allows chemists to fine-tune the properties of the resulting inhibitors to achieve desired potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

As with all laboratory chemicals, 2-Amino-6-chloropyrimidin-4-ol hydrate should be handled with appropriate care.

-

Hazards: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. [4]* Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. [4] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

2-Amino-6-chloropyrimidin-4-ol hydrate is more than just a chemical intermediate; it is a cornerstone in the rational design of modern therapeutics. Its straightforward synthesis, versatile reactivity, and the proven success of the 2-aminopyrimidine scaffold make it an invaluable tool for medicinal chemists. Understanding its properties, synthesis, and the nuances of its application, including its tautomeric nature, is essential for leveraging its full potential in the development of next-generation targeted therapies.

References

- US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google P

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. [Link]

- US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google P

- US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google P

-

Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]

- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google P

-

2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. [Link]

- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google P

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH. [Link]

-

2-Chloropyrimidine - Organic Syntheses Procedure. [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. [Link]

-

2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem - NIH. [Link]

-

CAS 410530-71-1 | 2-Amino-6-chloropyrimidin-4-ol hydrate - Alchem.Pharmtech. [Link]

-

2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed. [Link]

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. [Link]

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. [Link]

-

Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - ResearchGate. [Link]

-

Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. [Link]

-

Design, synthesis and biological evaluation of 2-aminopyrimidinones and their 6-aza-analogs as a new class of CK2 inhibitors - PubMed. [Link]

-

Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.... - ResearchGate. [Link]

-

One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - ResearchGate. [Link]

-

Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. [Link]

-

Role of tautomerism in RNA biochemistry - PMC - NIH. [Link]

-

Pyrimidine, 2-amino-6-hydroxy-4-methyl, TMS - the NIST WebBook. [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed. [Link]

-

2-Amino-6-chloropurine - Optional[13C NMR] - Spectrum - SpectraBase. [Link]

-

Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC - NIH. [Link]

-

Infrared spectroscopic studies on 4-amino-6-oxopyrimidine in a low-temperature Xe matrix and crystalline polymorphs composed of double hydrogen-bonded ribbons | Request PDF - ResearchGate. [Link]

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - PMC - PubMed Central. [Link]

-

2-Aminopyridine - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

ChemInform Abstract: Amino-Imino Tautomerism in Derivatives of 2-, 4- and 6-Aminonicotinic Acid. - ResearchGate. [Link]

-

2-Amino-6-chloropyrazine - Optional[13C NMR] - Spectrum - SpectraBase. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 8. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of a Versatile Pyrimidine Core

An In-depth Technical Guide to the Synthesis of 2-Amino-6-chloropyrimidin-4-ol Hydrate

This guide provides a comprehensive overview of a prevalent and logical synthetic pathway for 2-amino-6-chloropyrimidin-4-ol hydrate, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document elucidates the chemical principles, step-by-step protocols, and critical process parameters that underpin its synthesis.

2-Amino-6-chloropyrimidin-4-ol hydrate (CAS No: 410530-71-1) is a functionalized pyrimidine derivative of significant interest in the pharmaceutical industry. Its unique arrangement of amino, chloro, and hydroxyl groups provides multiple reactive sites, making it an invaluable intermediate for the synthesis of complex molecular architectures. Notably, this scaffold is a crucial component in the synthesis of potent antiviral agents, including the nucleoside reverse transcriptase inhibitor Abacavir, used in the treatment of HIV.[1][2] The strategic synthesis of this intermediate is therefore a critical exercise in process chemistry, demanding high efficiency and regiochemical control.

This guide details a robust three-stage synthetic approach, beginning with the construction of the pyrimidine ring, followed by a dichlorination step, and culminating in a regioselective hydrolysis to yield the target compound.

Overall Synthetic Strategy

The synthesis is logically divided into three primary transformations, starting from common laboratory reagents.

Caption: High-level workflow for the synthesis of 2-Amino-6-chloropyrimidin-4-ol Hydrate.

Part 1: Synthesis of the Core Intermediate: 2-Amino-4,6-dihydroxypyrimidine

The foundational step is the construction of the pyrimidine ring system. This is reliably achieved through a base-catalyzed condensation reaction between a guanidine salt and a malonic ester, such as diethyl malonate.

Principle and Mechanism

This reaction is a classic example of a cyclocondensation. A strong base, typically sodium ethoxide or methoxide, serves two purposes: it deprotonates the guanidine salt to liberate the free guanidine base, and it catalyzes the reaction by deprotonating the α-carbon of diethyl malonate to form a reactive enolate. The guanidine then acts as a binucleophile, attacking the carbonyl carbons of the malonate ester. An intramolecular cyclization followed by the elimination of ethanol molecules yields the stable, aromatic 2-amino-4,6-dihydroxypyrimidine ring. This intermediate exists predominantly in its more stable di-keto tautomeric form, 2-aminobarbituric acid.

Caption: Synthesis of the 2-Amino-4,6-dihydroxypyrimidine intermediate.

Experimental Protocol: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

-

1. Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet (Argon or Nitrogen), carefully dissolve metallic sodium (12.9 g, 0.56 mol) in absolute ethanol (300 mL). The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the mixture to cool to room temperature once all the sodium has reacted.

-

2. Guanidine Addition: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (21.02 g, 0.22 mol) with intensive stirring.

-

3. Condensation: Slowly add diethyl malonate (32.03 g, 0.2 mol) to the stirring suspension. Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours.

-

4. Isolation: After cooling, remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the resulting solid residue in a minimum amount of warm water (approx. 60 mL).

-

5. Precipitation: Carefully adjust the pH of the aqueous solution to ~6 using 10% hydrochloric acid. A white precipitate of 2-amino-4,6-dihydroxypyrimidine will form.

-

6. Purification: Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation. Filter the solid using a Büchner funnel, wash thoroughly with cold distilled water, followed by a wash with ethanol.

-

7. Drying: Dry the white solid product in a vacuum oven at 60 °C to a constant weight. Yields are typically high, often exceeding 90%.[3]

Part 2: Synthesis of 2-Amino-4,6-dichloropyrimidine

The next stage involves converting the hydroxyl groups of the pyrimidine ring into chloro groups. This transformation activates the ring for subsequent nucleophilic substitution.

Principle and Mechanism

The conversion of the dihydroxy-pyrimidine to the dichloropyrimidine is achieved using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The pyrimidine, existing in its keto tautomer, is converted to the dichloro derivative. The reaction is often facilitated by the addition of a tertiary amine base, such as N,N-dimethylaniline or triethylamine.[4] This base acts as an acid scavenger, neutralizing the HCl produced during the reaction, which drives the equilibrium towards the product and prevents unwanted side reactions. An improved patented process avoids the need for high reflux temperatures by carefully controlling the stoichiometry of the reagents.[4]

Caption: Dichlorination of the pyrimidine core using phosphorus oxychloride.

Experimental Protocol: Synthesis of 2-Amino-4,6-dichloropyrimidine

-

1. Reagent Setup: In a flask equipped with a stirrer, condenser, and thermometer, create a mixture of 2-amino-4,6-dihydroxypyrimidine (0.15 mol) and phosphorus oxychloride (POCl₃, approx. 0.53 mol, ~3.5 equivalents).[4]

-

2. Base Addition: While stirring, heat the mixture to approximately 55-60 °C. Slowly add N,N-dimethylaniline (0.30 mol, ~2.0 equivalents) dropwise, maintaining the temperature below 70 °C.

-

3. Reaction: After the addition is complete, maintain the reaction mixture at 60 °C for 4 hours. Monitor the reaction progress by TLC or HPLC.

-

4. Quenching: Once the reaction is complete, cool the mixture and carefully pour it into a beaker containing crushed ice and water with vigorous stirring. This step must be performed in a well-ventilated fume hood as the quenching of excess POCl₃ is highly exothermic and releases HCl fumes.

-

5. Isolation: The product will precipitate as a solid. Stir the slurry for 1 hour to ensure complete precipitation and hydrolysis of any remaining reactive intermediates.

-

6. Purification: Filter the solid product, wash it extensively with cold water until the filtrate is neutral, and then dry it under vacuum. This process typically yields the product with high purity and in good yield (approx. 86%).[4]

Part 3: Regioselective Synthesis of 2-Amino-6-chloropyrimidin-4-ol

This final, crucial step requires the selective conversion of one of the two chloro groups back into a hydroxyl group. This regioselectivity is the cornerstone of the entire synthesis.

Principle and Mechanism

The selective transformation relies on the principles of Nucleophilic Aromatic Substitution (SNAr). The chlorine atoms at the C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. However, the two positions are not electronically identical, especially with the C2-amino group influencing the ring's electron density.

While direct hydrolysis protocols are not extensively detailed in readily available literature, the principle is demonstrated in analogous reactions. Patented procedures show that 2-amino-4,6-dichloropyrimidine can be selectively converted to 2-amino-4-chloro-6-alkoxypyrimidines by reacting it with one equivalent of an alkali metal alkoxide.[5][6] This proves that one chloro position is more susceptible to nucleophilic attack than the other. By analogy, a controlled reaction with one equivalent of a hydroxide base (e.g., NaOH) should favor the monosubstitution of a chloro group with a hydroxyl group, yielding the desired 2-amino-6-chloropyrimidin-4-ol. The C4 position is generally more electrophilic and thus more reactive towards nucleophiles in such systems.

Caption: Regioselective hydrolysis to yield the final product.

Representative Protocol: Regioselective Hydrolysis

(This protocol is designed based on the principles of selective alkoxylation and represents a logical approach to selective hydrolysis.)

-

1. Dissolution: Dissolve 2-amino-4,6-dichloropyrimidine (0.1 mol) in a suitable polar aprotic solvent such as acetone (e.g., 500 mL) in a reaction vessel.

-

2. Controlled Base Addition: Prepare a solution of sodium hydroxide (0.1 mol, 1.0 equivalent) in water. Cool the pyrimidine solution to 10-15 °C and slowly add the NaOH solution dropwise over 1-2 hours, ensuring the temperature does not exceed 20 °C.

-

3. Reaction: Stir the mixture at a controlled temperature (e.g., room temperature) and monitor the reaction closely by HPLC to observe the consumption of the starting material and the formation of the mono-hydrolyzed product, while minimizing the formation of the di-hydrolyzed byproduct (2-amino-4,6-dihydroxypyrimidine).

-

4. Workup: Once the reaction has reached optimal conversion, carefully neutralize the mixture to pH ~7 with dilute HCl.

-

5. Isolation: Reduce the volume of the organic solvent under vacuum. The product, being less soluble, should precipitate. Add water to complete the precipitation.

-

6. Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-amino-6-chloropyrimidin-4-ol hydrate.

Data Summary and Characterization

The efficiency of each step is critical for the overall yield. The following table summarizes typical parameters for this synthetic pathway.

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |

| 1 | Guanidine HCl, Diethyl Malonate, NaOEt | Ethanol | ~78 (Reflux) | 6 - 8 | >90% |

| 2 | POCl₃, N,N-Dimethylaniline | Neat (POCl₃) | 55 - 65 | 4 | ~86% |

| 3 | NaOH (1 eq.) | Acetone / Water | 15 - 25 | 2 - 6 | 70-80% (Est.) |

Final product confirmation should be performed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight (C₄H₄ClN₃O, MW: 145.55 g/mol ).

-

Elemental Analysis: To confirm the elemental composition and presence of water of hydration.

Conclusion

The synthesis of 2-amino-6-chloropyrimidin-4-ol hydrate is a well-defined, multi-step process that hinges on fundamental organic reactions. Success relies on the effective construction of the pyrimidine ring, efficient chlorination, and most importantly, precise control over the final regioselective hydrolysis step. By understanding the chemical principles behind each transformation, researchers can reliably produce this valuable intermediate for applications in drug discovery and development.

References

-

Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757–7763. Available at: [Link]

- Vidal, B., et al. (2007). Process for the preparation of abacavir. European Patent EP1857458A1.

-

New Drug Approvals. (2019). ABACAVIR. Available at: [Link]

- Esteve, A. C., et al. (2012). Process for the preparation of abacavir. U.S. Patent US8097723B2.

-

Kaufman, T. S. (2015). How do I synthesis trans-Abacavir from abacavir API? ResearchGate. Available at: [Link]

- Auer, K., et al. (2007). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. German Patent DE10249946B4.

- Auer, K., et al. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. U.S. Patent Application US20060035913A1.

- Shaw, G. C., & Synerholm, M. E. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine. U.S. Patent US5698695A.

-

Kmoníčková, E., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]

-

Pavé, G., et al. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Organic Letters, 17(19), 4930-4932. Available at: [Link]

-

Castillo, J. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453. Available at: [Link]

- Bosch, I. F., et al. (2008). Process for the preparation of abacavir. European Patent EP1905772A1.

- Sumitomo Chemical Company. (1989). Process for producing 2-amino-4,6-dichloropyrimidine. European Patent EP0329170A2.

- Erwied, W., et al. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. U.S. Patent US5563270A.

-

Lee, M., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. Available at: [Link]

-

G-Compañó, G., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. The Journal of Organic Chemistry, 66(1), 321-328. Available at: [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. US8097723B2 - Process for the preparation of abacavir - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 5. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

- 6. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Characterization of 2-Amino-6-chloropyrimidin-4-ol Hydrate

Introduction

2-Amino-6-chloropyrimidin-4-ol, particularly in its hydrated form (CAS No: 410530-71-1), is a pivotal heterocyclic compound.[1] As a substituted pyrimidine, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules and pharmaceutical ingredients. The pyrimidine core is central to numerous therapeutic agents, exhibiting a broad spectrum of activities.[2] The precise characterization of this molecule, including its structure, purity, and solid-state properties, is paramount for ensuring the quality, safety, and efficacy of the final drug product. The presence of water of hydration adds a layer of complexity to its characterization, necessitating a multi-faceted analytical approach.

This technical guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization of 2-Amino-6-chloropyrimidin-4-ol hydrate. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale and interpretive insights.

Structural Elucidation: Confirming the Molecular Identity

The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure. A combination of spectroscopic techniques is indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for a complete structural assignment of 2-Amino-6-chloropyrimidin-4-ol hydrate.

Expertise & Experience: The choice of a suitable deuterated solvent is critical for high-quality NMR spectra. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar, heterocyclic compounds like this one, as it can effectively solubilize the analyte and has exchangeable protons that can help identify the labile protons of the amino and hydroxyl groups.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 2-Amino-6-chloropyrimidin-4-ol hydrate for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of high-purity DMSO-d₆ (≥99.8% D).

-

Vortex the sample until fully dissolved. If necessary, gentle warming can be applied.

-

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra to obtain a pure absorption lineshape.

-

Apply baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Data Presentation: Expected NMR Spectral Data

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Amino-6-chloropyrimidin-4-ol in DMSO-d₆

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~5.5 - 6.0 | Singlet | Pyrimidine ring proton (H-5) |

| ¹H | ~6.5 - 7.5 | Broad Singlet | Amino protons (-NH₂) |

| ¹H | ~10.0 - 11.0 | Broad Singlet | Hydroxyl proton (-OH) |

| ¹³C | ~160 - 165 | Singlet | C4 (C-OH) |

| ¹³C | ~155 - 160 | Singlet | C2 (C-NH₂) |

| ¹³C | ~150 - 155 | Singlet | C6 (C-Cl) |

| ¹³C | ~90 - 95 | Singlet | C5 |

Trustworthiness: The broad singlets for the -NH₂ and -OH protons are characteristic in DMSO-d₆ and their integration should correspond to two and one proton, respectively. The singlet for the H-5 proton should integrate to one proton. The presence of these signals in the correct ratios provides strong evidence for the proposed structure.

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, further confirming the structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expertise & Experience: For a hydrated compound, it is important to consider the possibility of observing the mass of the anhydrous form, as the water molecule may be lost in the ion source. Running the analysis in both positive and negative ion modes can provide complementary information.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

-

LC-MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in protonation for positive ion mode ESI.

-

MS System: An ESI-Time of Flight (TOF) or Orbitrap mass spectrometer for accurate mass measurement.

-

Ionization Mode: ESI positive and negative.

-

Data Acquisition: Full scan mode to determine the molecular ion, followed by tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

-

Data Presentation: Expected Mass Spectrometry Data

Table 2: Predicted Mass Spectrometry Data for 2-Amino-6-chloropyrimidin-4-ol

| Ionization Mode | Expected Ion | Exact Mass (m/z) |

| ESI Positive | [M+H]⁺ | 146.0170 |

| ESI Negative | [M-H]⁻ | 144.0014 |

Trustworthiness: High-resolution mass spectrometry should provide a mass measurement with an error of less than 5 ppm, which is highly specific for the elemental composition C₄H₄ClN₃O. The observation of the correct isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would provide further definitive confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Amino-6-chloropyrimidin-4-ol hydrate, FTIR is particularly useful for confirming the presence of the amino (-NH₂), hydroxyl (-OH), and pyrimidine ring moieties, as well as the water of hydration.

Expertise & Experience: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders that requires minimal sample preparation. The broadness of the -OH stretching band can be indicative of hydrogen bonding, which is expected in the hydrated crystalline form.

Experimental Protocol: FTIR-ATR Analysis

-

Sample Preparation:

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking.

-

Data Presentation: Expected FTIR Absorption Bands

Table 3: Predicted FTIR Absorption Bands for 2-Amino-6-chloropyrimidin-4-ol Hydrate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (water of hydration and pyrimidinol) and N-H stretch (amino group) |

| ~1650 | Strong | C=O stretch (keto tautomer) / C=N stretch |

| ~1600 | Medium | N-H bend (amino group) |

| ~1550 | Medium | C=C stretch (pyrimidine ring) |

| ~1200 | Medium | C-O stretch |

| ~800 | Medium | C-Cl stretch |

Trustworthiness: The presence of a broad band in the 3500-3200 cm⁻¹ region is a strong indicator of the presence of -OH and -NH groups, as well as the water of hydration. The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison to a reference spectrum.

Solid-State Characterization: Understanding the Hydrate Form

For a hydrated compound, characterization of its solid-state properties is as important as the confirmation of its molecular structure. These properties can significantly impact the stability, solubility, and bioavailability of a drug substance.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. Together, they are powerful tools for characterizing hydrated compounds.

Expertise & Experience: TGA can quantify the amount of water in the hydrate by measuring the mass loss upon heating. DSC can identify the temperature at which dehydration occurs and whether it is an endothermic or exothermic process. It can also be used to determine the melting point of the anhydrous form.

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample into an aluminum or ceramic TGA/DSC pan.

-

-

Data Acquisition:

-

Place the pan in the TGA/DSC instrument.

-

Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above the expected decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

TGA: Determine the percentage mass loss in the temperature range corresponding to the loss of water.

-

DSC: Identify the endothermic peaks corresponding to dehydration and melting, and the exothermic peaks corresponding to any decomposition events.

-

Data Presentation: Expected Thermal Analysis Data

Table 4: Predicted TGA/DSC Events for 2-Amino-6-chloropyrimidin-4-ol Hydrate

| Technique | Temperature Range (°C) | Event | Expected Observation |

| TGA | 50-150 | Dehydration | A mass loss corresponding to one mole of water per mole of compound (~10-11%). |

| DSC | 50-150 | Dehydration | A broad endothermic peak corresponding to the TGA mass loss. |

| DSC | >200 | Melting/Decomposition | A sharp endothermic peak if the anhydrous form melts, potentially followed by exothermic decomposition peaks. |

Trustworthiness: The stoichiometric calculation of the mass loss in the TGA thermogram should correlate with the expected water content of a monohydrate. The DSC thermogram provides complementary information on the energetic changes associated with these thermal events.

Visualization: Thermal Analysis Workflow

Caption: Workflow for the thermal analysis of a hydrated compound.

Powder X-Ray Diffraction (PXRD)

PXRD is a non-destructive technique used to analyze the crystalline structure of a solid. It is essential for identifying the specific crystalline form (polymorph) of a compound and can confirm the presence of a crystalline hydrate.

Expertise & Experience: The sample must be a fine, homogeneous powder to ensure good data quality. The resulting diffractogram is a unique fingerprint of the crystalline lattice and can be used to distinguish between different solid forms.

Experimental Protocol: PXRD Analysis

-

Sample Preparation:

-

Gently grind the sample to a fine powder using a mortar and pestle to ensure a random orientation of the crystallites.

-

Mount the powder onto a sample holder.

-

-

Data Acquisition:

-

Place the sample holder in the diffractometer.

-

Scan the sample over a range of 2θ angles (e.g., 5-40°) using Cu Kα radiation.

-

-

Data Analysis:

-

The resulting diffractogram will show a series of peaks at specific 2θ angles.

-

The positions and relative intensities of these peaks are characteristic of the crystalline structure.

-

Data Presentation: Expected PXRD Data

A unique PXRD pattern with sharp peaks at specific 2θ angles would confirm the crystalline nature of 2-Amino-6-chloropyrimidin-4-ol hydrate. While a specific reference pattern is not publicly available, analysis of related crystalline pyrimidine derivatives suggests that a well-defined pattern should be expected.[4][5] This pattern can be used for quality control to ensure batch-to-batch consistency of the solid form.

Purity Assessment: Quantifying Impurities

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of drug substances and identifying any related impurities.

Expertise & Experience: Developing a stability-indicating HPLC method is crucial. This means the method should be able to separate the main compound from its potential degradation products and any process-related impurities. A UV detector is commonly used for chromophoric compounds like this pyrimidine derivative.

Experimental Protocol: Reversed-Phase HPLC

-

Sample and Standard Preparation:

-

Accurately prepare a stock solution of the sample and a reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of about 1 mg/mL.

-

Prepare a working solution at a lower concentration (e.g., 0.1 mg/mL).

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column with a particle size of 5 µm or less.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Impurities can be identified by comparing their retention times to those of known impurity standards or by using a mass spectrometer as a detector (LC-MS).

-

Data Presentation: Expected HPLC Data

A successful HPLC analysis will show a sharp, symmetrical main peak for 2-Amino-6-chloropyrimidin-4-ol hydrate, well-separated from any impurity peaks. The purity is typically reported as an area percentage.

Table 5: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Conclusion

The comprehensive characterization of 2-Amino-6-chloropyrimidin-4-ol hydrate requires a synergistic application of multiple analytical techniques. NMR, MS, and FTIR are essential for confirming the molecular structure and identifying functional groups. Thermal analysis (TGA/DSC) and PXRD are critical for understanding the solid-state properties, particularly the nature of the hydrate. Finally, HPLC is indispensable for assessing the purity of the compound. By following the detailed protocols and interpretive guidance provided in this guide, researchers and drug development professionals can ensure a thorough and scientifically sound characterization of this important synthetic intermediate, thereby supporting the development of safe and effective pharmaceutical products.

References

- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂.

-

Saeed, S., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. Molecules, 26(15), 4487. [Link]

-

Balić-Žunić, T., et al. (2016). TGA curve, the first derivative of the TGA curve, and the DSC curve for leonite, K 2 Mg(SO 4 ) 2 (H 2 O) 4. ResearchGate. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4,6-dichloropyrimidine-¹³C₂.

-

Love, C. P., & Kennard, C. H. L. (2008). Low Temperature X-ray Structures of Two Crystalline Forms (I) and (II) of the Pyrimidine Derivative and Sodium Channel Blocker BW1003C87: 5-(2,3,5-Trichlorophenyl)-2,4-diaminopyrimidine. Semantic Scholar. Retrieved from [Link]

-

Barakat, A., et al. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. Molecules, 19(11), 17187-17203. [Link]

-

Barakat, A., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(11), 17187-17203. [Link]

-

Huang, C., & Yao, G. (2023). Study on 2-amino-4-chloro-6-methoxypyrimidine in four binary solvent mixtures: Solubility measurement, calculation, preferential solvation and extended Hildebrand solubility parameter approach analysis. Journal of Molecular Liquids, 383, 122045. [Link]

Sources

- 1. 2-Amino-6-chloro-4-pyrimidinol hydrate | 410530-71-1 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum [chemicalbook.com]

- 4. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization of 2-Amino-6-chloropyrimidin-4-ol Hydrate: Solubility and Stability Profiles

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to characterize the solubility and stability of 2-Amino-6-chloropyrimidin-4-ol hydrate. In the absence of extensive published data for this specific molecule, this document outlines robust, field-proven methodologies and theoretical frameworks essential for its pre-formulation and early-stage development. The principles and protocols described herein are based on established practices for analogous pharmaceutical compounds and adhere to international regulatory standards.

Introduction: The Critical Role of Physicochemical Characterization

2-Amino-6-chloropyrimidin-4-ol hydrate, a substituted pyrimidinol, presents a chemical scaffold of interest in medicinal chemistry and pharmaceutical development. The presence of amino, chloro, and hydroxyl functional groups suggests potential for diverse biological activity. However, successful translation of a promising active pharmaceutical ingredient (API) from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, manufacturability, and shelf-life.

This guide will detail the necessary experimental workflows and data analysis techniques to build a comprehensive solubility and stability profile for 2-Amino-6-chloropyrimidin-4-ol hydrate.

Solubility Profiling: A Multifaceted Approach

A comprehensive understanding of a compound's solubility in various solvent systems is fundamental to designing effective delivery systems and purification processes.

Experimental Determination of Equilibrium Solubility

The Shake-Flask method is a reliable and widely used technique for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation: Add an excess amount of 2-Amino-6-chloropyrimidin-4-ol hydrate to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetone, acetonitrile, and relevant buffer systems).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.

-

Sampling and Analysis: Carefully withdraw a sample from the supernatant of each vial, ensuring no solid particles are included. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Thermodynamic Modeling of Solubility Data

Experimental solubility data can be correlated with various thermodynamic models to predict solubility at different temperatures and in different solvent systems. This is crucial for process optimization and understanding the dissolution thermodynamics.

Commonly Used Thermodynamic Models:

-

The Modified Apelblat Equation: This semi-empirical model is widely used to correlate solubility with temperature. The equation is as follows:

ln(x) = A + B/T + C ln(T)

where x is the mole fraction solubility, T is the absolute temperature (K), and A, B, and C are model parameters obtained by fitting the experimental data.

-

The λh (Buchowski) Equation: This model is another useful tool for correlating solubility with temperature:

ln[1 + λ(1-x)/x] = λh(1/T - 1/Tm)

where λ and h are model parameters, and Tm is the melting temperature of the solute.

-

The Non-Random Two-Liquid (NRTL) Model: This model is particularly useful for describing the solubility in binary solvent mixtures. It considers the local composition of the solvent molecules around the solute.[1]

The selection of the most appropriate model depends on the specific solute-solvent system and the desired level of predictive accuracy.

Table 1: Illustrative Solubility Data and Model Parameters for a Related Compound

| Solvent | Temperature (K) | Mole Fraction Solubility (x) | Apelblat A | Apelblat B | Apelblat C |

| Water | 298.15 | Data not available | - | - | - |

| Ethanol | 298.15 | Data not available | - | - | - |

| Acetone | 298.15 | Data not available | - | - | - |

(Note: This table is a template. Experimental data for 2-Amino-6-chloropyrimidin-4-ol hydrate needs to be generated to populate this table.)

Caption: Workflow for Solubility Determination and Analysis.

Stability Assessment: Ensuring Product Integrity

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors. The International Council for Harmonisation (ICH) provides a comprehensive framework for these studies.[2][3]

Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the stability-indicating power of the analytical methods used.[4][5]

Protocol: Forced Degradation Studies

-

Hydrolytic Stability: Expose solutions of 2-Amino-6-chloropyrimidin-4-ol hydrate to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60°C).

-

Oxidative Stability: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[6]

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[7][8][9]

-

Thermal Stability: Expose the solid compound to elevated temperatures (e.g., 80°C) in a controlled oven.

Samples from each stress condition should be analyzed at appropriate time points by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Caption: Forced Degradation Study Design.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted to establish a re-test period for the drug substance and a shelf life for the drug product.[10]

Protocol: ICH Stability Studies

-

Batch Selection: Utilize at least three primary batches of 2-Amino-6-chloropyrimidin-4-ol hydrate manufactured to a minimum of pilot scale.

-

Container Closure System: Store the samples in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: For long-term studies, testing should typically be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5]

-

Analytical Tests: At each time point, the samples should be tested for appearance, assay, degradation products, and other relevant physical and chemical properties.

Table 2: Template for Stability Study Data

| Time Point (Months) | Storage Condition | Appearance | Assay (%) | Total Impurities (%) |

| 0 | - | Complies | 100.0 | 0.1 |

| 3 | 25°C/60%RH | |||

| 6 | 25°C/60%RH | |||

| 9 | 25°C/60%RH | |||

| 12 | 25°C/60%RH | |||

| 3 | 40°C/75%RH | |||

| 6 | 40°C/75%RH |

(Note: This table should be populated with experimental data obtained from the stability studies.)

The Influence of the Hydrate Form

The presence of water in the crystal lattice (hydrate) can significantly impact both the solubility and stability of a compound. The hydrate form may have a different dissolution rate and solubility compared to the anhydrous form. Additionally, the water of hydration can potentially participate in degradation reactions, affecting the stability profile. Therefore, it is crucial to characterize and control the hydration state of 2-Amino-6-chloropyrimidin-4-ol hydrate throughout its development. Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD) are essential for this characterization.

Conclusion

A thorough understanding of the solubility and stability of 2-Amino-6-chloropyrimidin-4-ol hydrate is a prerequisite for its successful development as a pharmaceutical agent. This guide has outlined a systematic and scientifically rigorous approach to obtaining this critical data. By employing the described experimental protocols and data analysis techniques, researchers can build a comprehensive physicochemical profile, enabling informed decisions in formulation development, process optimization, and regulatory submissions. The principles of scientific integrity, backed by authoritative guidelines, will ensure the generation of trustworthy and reliable data, paving the way for the potential therapeutic application of this compound.

References

- No specific references for 2-Amino-6-chloropyrimidin-4-ol hydr

-

World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-third report. Annex 2 (WHO Technical Report Series, No. 953). [Link]

-

Abbasi, M. A., et al. (2018). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]

-

Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

The Royal Society of Chemistry. (2015). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

Ibrahim, E., et al. (2023). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]

-

SOPforConductingStressTestingofActivePharmaceuticalIngredients(APIs). (n.d.). SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs). [Link]

-

ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

European Medicines Agency. (2026). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

Sorkun, D., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed. [Link]

-

Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. (2014). ResearchGate. [Link]

-

Pedersbæk, M. A., et al. (2020). Prediction of the Solubility of Medium-Sized Pharmaceutical Compounds Using a Temperature-Dependent NRTL-SAC Model. Industrial & Engineering Chemistry Research. [Link]

-

Baumann, M., et al. (2010). A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. PubMed. [Link]

-

SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

-

K. K. Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. [Link]

-

Slideshare. (2012). Ich guidelines for stability studies 1. [Link]

-

Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. PubMed. [Link]

-

Organic Process Research & Development. (2021). Nonlinear Optimization via Explicit NRTL Model Solubility Prediction for Antisolvent Mixture Selection in Artemisinin Crystallization. [Link]

-

ResearchGate. (n.d.). Parameters of NRTL model regressed based on experimental solubility data. [Link]

-

ResearchGate. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. [Link]

-

ResearchGate. (2011). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. [Link]

-

National Institutes of Health. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. [Link]

-

ResearchGate. (n.d.). Apelblat equation and λh equation fitting parameters of vanillin in.... [Link]

-

Wikipedia. (n.d.). Non-random two-liquid model. [Link]

-

Taylor & Francis Online. (2025). Common errors made in the mathematical representation of experimental data using the van't Hoff and modified Apelblat equation. [Link]

-

ResearchGate. (2012). Modeling Drug Molecule Solubility to Identify Optimal Solvent Systems for Crystallization. [Link]

-

Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products. [Link]

-

LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. [Link]

-

RSC Publishing. (n.d.). RSC Advances. [Link]

-

Slideshare. (n.d.). Drug Stability. [Link]

-

Pharmaceutical Guidelines. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

-

Journal of Chemical & Engineering Data. (2023). Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures. [Link]

-

National Institutes of Health. (2023). Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. [Link]

-

LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. [Link]

Sources

- 1. Non-random two-liquid model - Wikipedia [en.wikipedia.org]

- 2. ICH Official web site : ICH [ich.org]

- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 4. database.ich.org [database.ich.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. snscourseware.org [snscourseware.org]

Unlocking the Therapeutic Promise of 2-Amino-6-chloropyrimidin-4-ol Hydrate: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of Pyrimidine Scaffolds in Medicine

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant molecules, from antiviral agents to anticancer drugs.[1][2] Its inherent ability to engage in diverse biological interactions, coupled with its synthetic tractability, has rendered it a privileged scaffold in the quest for novel therapeutics. This guide delves into the potential biological activities of a specific, yet underexplored, derivative: 2-Amino-6-chloropyrimidin-4-ol hydrate. By synthesizing data from structurally related compounds and providing a framework for its systematic investigation, we aim to equip researchers and drug development professionals with the foundational knowledge to unlock the therapeutic potential of this intriguing molecule.

Physicochemical Characterization: The Foundation of Biological Inquiry

Before exploring its biological activities, a thorough understanding of the physicochemical properties of 2-Amino-6-chloropyrimidin-4-ol hydrate is paramount.

| Property | Value | Source |

| CAS Number | 410530-71-1 | [3] |

| Molecular Formula | C4H6ClN3O2 | Alchem.Pharmtech |

| Molecular Weight | 163.56 g/mol | Alchem.Pharmtech |

| Appearance | Off-white to pale yellow solid | Typical for similar compounds |

| Solubility | Soluble in DMSO and polar organic solvents | Inferred from related structures |

A note on the hydrate form: The presence of a hydrate can influence solubility, stability, and crystalline structure, all of which are critical parameters in drug development. It is imperative to fully characterize the hydration state using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) during initial material assessment.